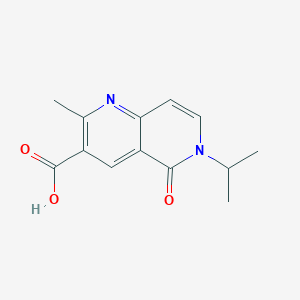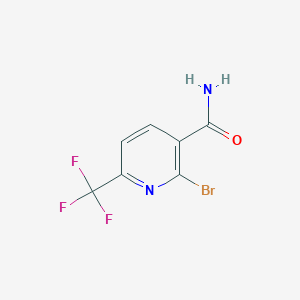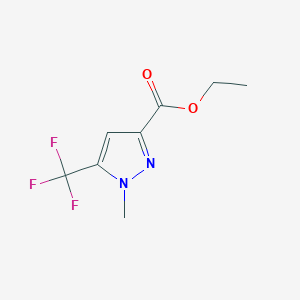![molecular formula C7H11F2N B1392900 8,8-Difluoro-3-azabicyclo[3.2.1]octane CAS No. 1214875-34-9](/img/structure/B1392900.png)
8,8-Difluoro-3-azabicyclo[3.2.1]octane
Overview
Description
8,8-Difluoro-3-azabicyclo[3.2.1]octane is a chemical compound with the molecular formula C7H11F2N . The 8-azabicyclo[3.2.1]octane scaffold, which this compound is based on, is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular structure of this compound has been elucidated through various spectroscopic methods . NMR spectroscopy and X-ray diffraction have played crucial roles in determining the conformation and configuration of these molecules .Chemical Reactions Analysis
Chemical reactions involving this compound derivatives highlight the reactivity and potential applications of these compounds. Electrophilic fluorination using N,N’-difluoro-1,4-diazoniabicyclo[2.2.2]octane salts demonstrates the versatility of bicyclic azanium salts in synthetic chemistry.Physical And Chemical Properties Analysis
This compound hydrochloride is a white solid with a molecular weight of 183.63 . It should be stored at 0-8°C .Scientific Research Applications
Enantioselective Construction
Research highlights the importance of the 8-azabicyclo[3.2.1]octane scaffold in the synthesis of tropane alkaloids. These alkaloids have a range of biological activities. Enantioselective construction of this scaffold, which is a central core in these alkaloids, is a focus area. Methods include stereochemical control in the formation of the bicyclic scaffold and desymmetrization processes starting from tropinone derivatives (S. Rodríguez et al., 2021).
Synthesis and Properties
The 2,8-diheterobicyclo[3.2.1]octanes, including variants like 8,8-Difluoro-3-azabicyclo[3.2.1]octane, are significant due to their presence in many biologically active natural products. They are useful as versatile building blocks in organic synthesis. This research provides comprehensive coverage of the literature on these heterocyclic scaffolds (MariFe Flores & D. Díez, 2014).
Efficient Synthesis Approaches
A study reports an efficient synthesis method for 8-methyl-3,8-diazabicyclo[3.2.1]octane (3-azatropane), using pyroglutamic acid. This involves amide activation and reduction/cyclization of a nitroenamine intermediate. This methodology could be relevant for synthesizing this compound and its analogues (R. Singh et al., 2007).
Nucleofuge Reactions
Research on the reactions of azabicyclo[n.2.1]alkane beta-halocarbamic acid esters shows that Selectfluor can act as a nucleofuge for hydrolysis of beta-anti-halides. This study could be relevant for understanding reactions involving this compound (G. Krow et al., 2008).
Molecular Structure Analysis
A study on the molecular structure of 1,4-diazabicyclo[3.2.1]octane, a related compound, used X-ray structural analysis and vibrational analysis of infrared spectrum. This research provides insights into the structure of related bicyclic ring systems, which may include this compound (S. Britvin et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 8,8-Difluoro-3-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
The specific mode of action for 8,8-Difluoro-3-azabicyclo[32Compounds with similar structures, such as tropane alkaloids, are known to interact with their targets and cause significant changes .
Biochemical Pathways
The exact biochemical pathways affected by 8,8-Difluoro-3-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8,8-Difluoro-3-azabicyclo[32It’s known that the compound is a white solid and should be stored under inert gas (nitrogen or Argon) at 2-8°C .
Result of Action
The specific molecular and cellular effects of 8,8-Difluoro-3-azabicyclo[32Compounds with similar structures, such as tropane alkaloids, are known to have a wide array of interesting biological activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 8,8-Difluoro-3-azabicyclo[32It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c to maintain its stability.
Properties
IUPAC Name |
8,8-difluoro-3-azabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N/c8-7(9)5-1-2-6(7)4-10-3-5/h5-6,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZGRQADWCHYAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1C2(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Sodium 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1392818.png)
![Sodium 2-[4-(4-methanesulfonylphenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1392819.png)
![3-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde](/img/structure/B1392822.png)


![1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine](/img/structure/B1392826.png)
![[2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine](/img/structure/B1392827.png)




![Ethyl 7-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1392838.png)

